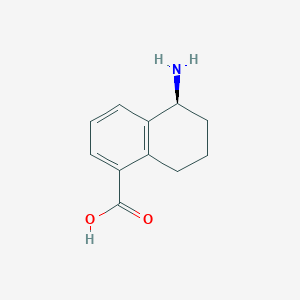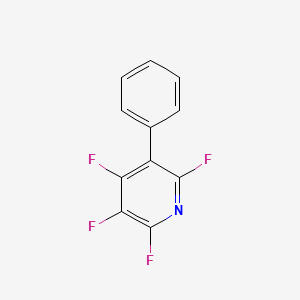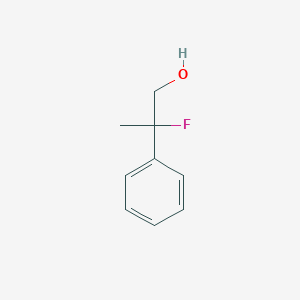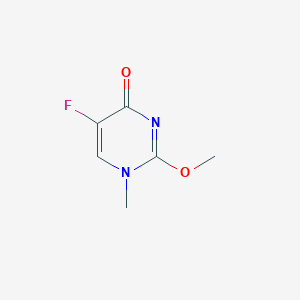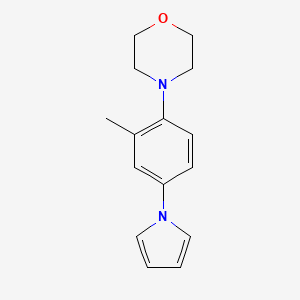
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine typically involves the formation of the pyrrole ring followed by its attachment to the phenyl group and subsequent morpholine ring formation. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as flash chromatography and recrystallization is essential to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
Uniqueness
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a morpholine ring makes it a versatile scaffold for drug discovery and material science .
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
4-(2-methyl-4-pyrrol-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-13-12-14(16-6-2-3-7-16)4-5-15(13)17-8-10-18-11-9-17/h2-7,12H,8-11H2,1H3 |
InChIキー |
YSSVAHKDQYPZFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



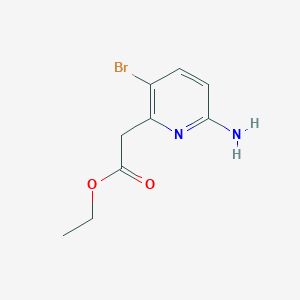
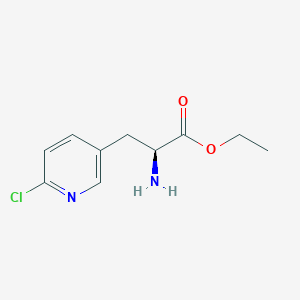

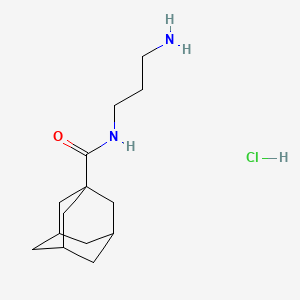
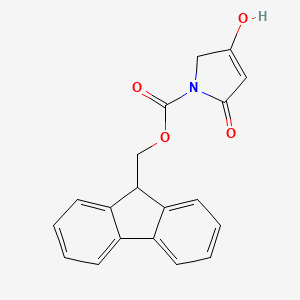
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

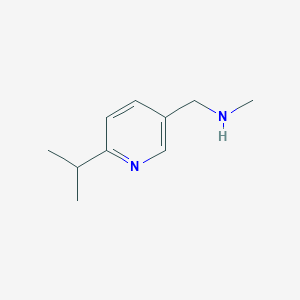
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
